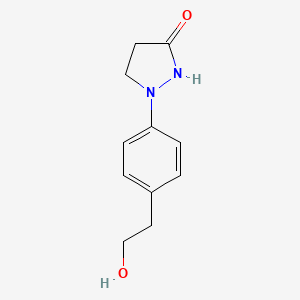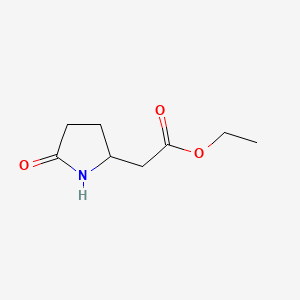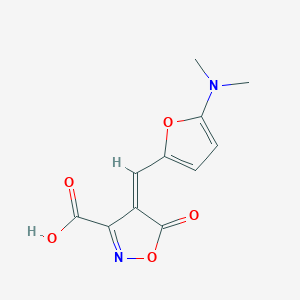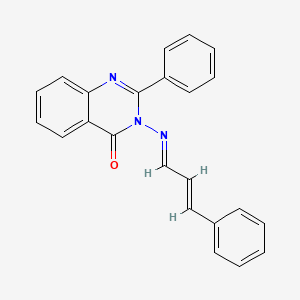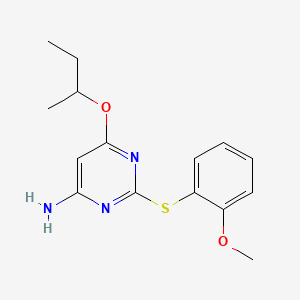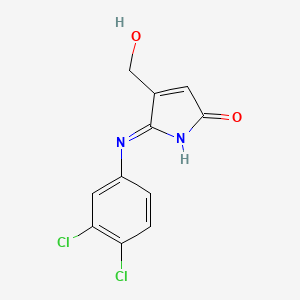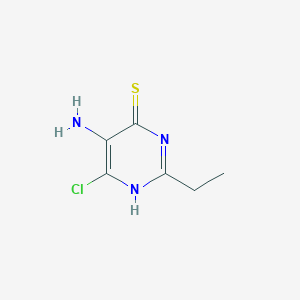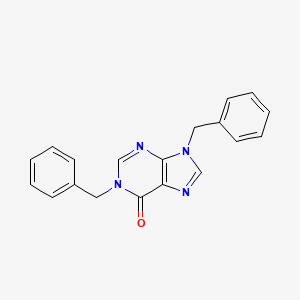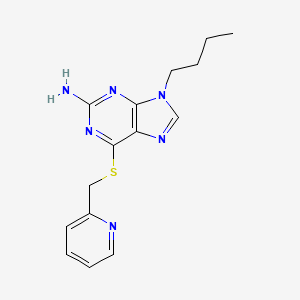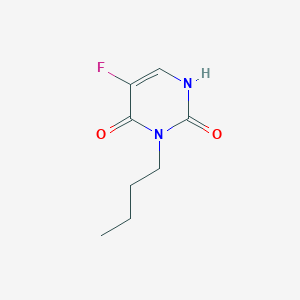
3-Butyl-5-fluoropyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Butyl-5-fluoropyrimidine-2,4(1H,3H)-dione: is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the structure of nucleic acids. The presence of a butyl group at the third position and a fluorine atom at the fifth position makes this compound unique and potentially useful in various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-5-fluoropyrimidine-2,4(1H,3H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-butylpyrimidine and fluorinating agents.
Cyclization: The cyclization process involves the formation of the pyrimidine ring, which can be achieved through condensation reactions using suitable reagents and catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the synthesis under controlled conditions.
Optimization: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing purification techniques like crystallization, distillation, or chromatography to obtain the final product.
化学反応の分析
Types of Reactions
3-Butyl-5-fluoropyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidines with different functional groups.
科学的研究の応用
3-Butyl-5-fluoropyrimidine-2,4(1H,3H)-dione has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules like DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of 3-Butyl-5-fluoropyrimidine-2,4(1H,3H)-dione involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways: It may modulate various biochemical pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
3-Butyl-5-chloropyrimidine-2,4(1H,3H)-dione: Similar structure with a chlorine atom instead of fluorine.
3-Butyl-5-bromopyrimidine-2,4(1H,3H)-dione: Similar structure with a bromine atom instead of fluorine.
3-Butyl-5-iodopyrimidine-2,4(1H,3H)-dione: Similar structure with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 3-Butyl-5-fluoropyrimidine-2,4(1H,3H)-dione imparts unique properties, such as increased lipophilicity and metabolic stability, making it distinct from its halogenated counterparts.
特性
CAS番号 |
90162-96-2 |
|---|---|
分子式 |
C8H11FN2O2 |
分子量 |
186.18 g/mol |
IUPAC名 |
3-butyl-5-fluoro-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H11FN2O2/c1-2-3-4-11-7(12)6(9)5-10-8(11)13/h5H,2-4H2,1H3,(H,10,13) |
InChIキー |
GZNITQBWHCJRKI-UHFFFAOYSA-N |
正規SMILES |
CCCCN1C(=O)C(=CNC1=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


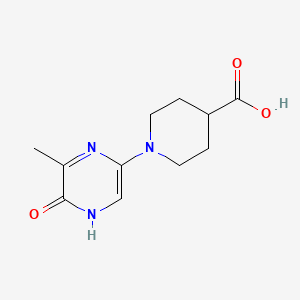
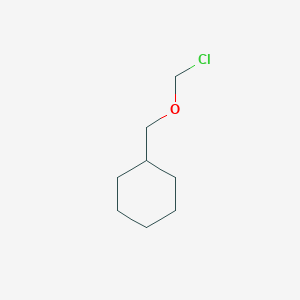
![9-[(Prop-2-yn-1-yl)sulfanyl]acridine](/img/structure/B12918910.png)
